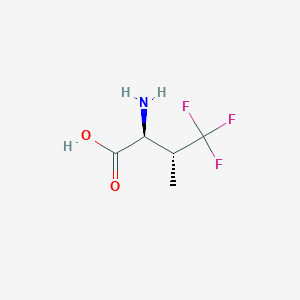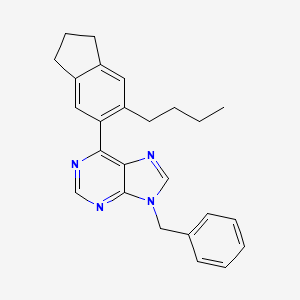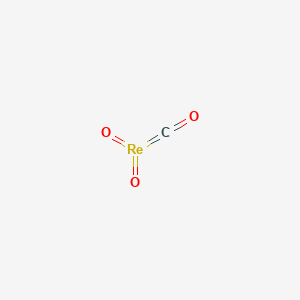
Dioxo(oxomethylidene)rhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxo(oxomethylidene)rhenium is a compound of rhenium, characterized by the presence of two oxo groups and an oxomethylidene group. This compound is of significant interest due to its unique structural and chemical properties, which make it a valuable subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dioxo(oxomethylidene)rhenium typically involves the reaction of rhenium pentachloride with methanol in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as: [ \text{ReCl}_5 + \text{CH}_3\text{OH} \rightarrow \text{ReO}_2(\text{CH}_2\text{O}) + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Dioxo(oxomethylidene)rhenium undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state rhenium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state rhenium complexes.
Substitution: Ligand substitution reactions can replace the oxo or oxomethylidene groups with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve reagents like phosphines or amines under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxides, while reduction can produce rhenium(III) complexes.
Scientific Research Applications
Dioxo(oxomethylidene)rhenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it a potential candidate for studying enzyme mimetics and biological redox processes.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the development of advanced materials, such as high-performance alloys and coatings.
Mechanism of Action
The mechanism by which dioxo(oxomethylidene)rhenium exerts its effects involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include various organic and inorganic substrates, and it can facilitate electron transfer processes through its oxo and oxomethylidene groups.
Comparison with Similar Compounds
Dioxorhenium(V) complexes: These compounds share the presence of oxo groups but differ in their ligand structures.
Oxomethylidene complexes of other metals: Compounds like oxomethylidene molybdenum or tungsten have similar structural features but different reactivity profiles.
Uniqueness: Dioxo(oxomethylidene)rhenium is unique due to its specific combination of oxo and oxomethylidene groups, which confer distinct redox properties and reactivity. This makes it particularly valuable in catalytic applications and advanced material development.
Properties
CAS No. |
401621-15-6 |
|---|---|
Molecular Formula |
CO3Re |
Molecular Weight |
246.22 g/mol |
InChI |
InChI=1S/CO.2O.Re/c1-2;;; |
InChI Key |
JTICKXWNAZHISN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)=[Re](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
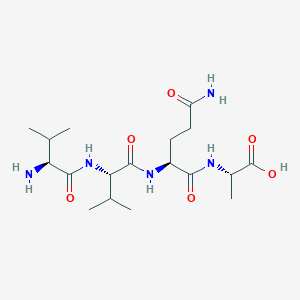
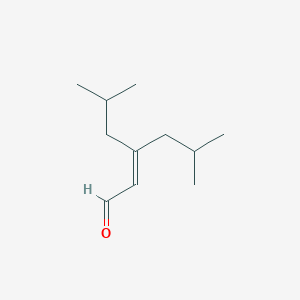
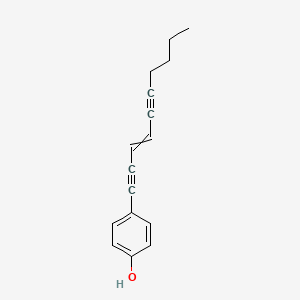



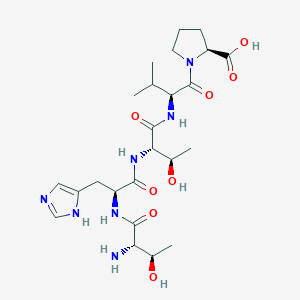
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
